molecular formula C7H5N5 B080853 1,N6-Ethenoadenine CAS No. 13875-63-3

1,N6-Ethenoadenine

Cat. No. B080853
CAS RN: 13875-63-3
M. Wt: 159.15 g/mol
InChI Key: OGVOXGPIHFKUGM-UHFFFAOYSA-N
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Description

1,N6-Ethenoadenine (εA) is a tricyclic derivative of adenine. An ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, adding another five-membered ring . This modification can occur as a mutation of DNA, and as a DNA modification, it is called an etheno (ε) DNA adduct .


Synthesis Analysis

1,N6-Ethenoadenine can be formed by the reaction of adenine with vinyl chloride or lipid peroxidation products . It can also be produced via the cyclisation of N6-hydroxyethyladenine with DIAD and triphenylphosphine in the Mitsunobu reaction in a THF/MeCN solvent or by reacting with SOCl2 .


Molecular Structure Analysis

The molecular structure of 1,N6-Ethenoadenine involves an ethylene bridge that connects the amine group to the adjacent carbon on the six-member ring, forming an additional five-membered ring . This structure is a tricyclic derivative of adenine .


Chemical Reactions Analysis

The study of the photoenzymes of 1,N6-Ethenoadenine has been facilitated using flavin analogs. The additional electron density on the etheno group of ε FAD supplies better orbital overlap with the flavin S1 state, accelerating charge transfer in that molecule .

Scientific Research Applications

Base-Pairing Specificity and Mutagenic Nature

1,N6-Ethenoadenine (εA) has garnered attention due to its fluorescent and mutagenic properties. It exhibits base-pairing specificity with guanine and thymine, potentially leading to misincorporation and mutations in DNA. This understanding is crucial in studying DNA damage and mutagenesis (Sahu et al., 2014).

Synthesis and Chemical Reactions

Innovative methods have been developed for synthesizing 1,N6-ethenoadenines. For example, a metal-free synthesis process utilizing N-iodosuccinimide radical initiation and aerobic aminooxygenation has been effective in producing 1,N6-ethenoadenines in various yields (Yang et al., 2019).

Acidity, Proton Affinity, and Biological Implications

The study of 1,N6-ethenoadenine’s acidity and proton affinity in both gas phase and solution reveals its intrinsic properties and potential biological implications, particularly in how it's excised from DNA by specific enzymes (Liu et al., 2008).

Fluorescence Characteristics

The fluorescence properties of 1,N6-ethenoadenine have been extensively studied, providing insights into its behavior in various pH conditions and its interaction with other molecules. This knowledge is crucial in the context of biological studies and diagnostics (Spencer et al., 1974).

Interaction with DNA Repair Enzymes

1,N6-Ethenoadenine interacts with DNA repair enzymes, such as glycosylases, which are crucial in repairing DNA damage. Understanding these interactions helps in comprehending cellular response to DNA damage (Singer et al., 1992).

Potential in Metal-Mediated DNA Pairing

1,N6-Ethenoadenine can form unique dinuclear Ag(I)-mediated base pairs with thymine in DNA, offering insights into the development of novel DNA structures and their potential applications (Mandal et al., 2017).

Biomarker for DNA Damage

1,N6-Ethenoadenine can serve as a biomarker for DNA damage caused by various factors like vinyl chloride exposure, providing a potential tool for assessing environmental and occupational hazards (Yen et al., 1998).

properties

IUPAC Name

1H-imidazo[2,1-f]purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVOXGPIHFKUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160768
Record name 1,N(6)-Ethenoadenine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,N6-Ethenoadenine

CAS RN

13875-63-3
Record name Ethenoadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13875-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,N(6)-Ethenoadenine
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Record name 1,N6-Ethenoadenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1,N(6)-Ethenoadenine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-ETHENOADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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